Selegiline hydrochloride
Selegiline hydrochloride
Selegiline Hydrochloride is the hydrochloride salt form of selegiline, a levorotatory acetylenic derivative of phenethylamine with antiparkinsonian effect. As a selective monoamine oxidase (MAO) inhibitor, selegiline has the greatest affinity for type B MAO, found mainly in the brain. Selegiline is converted by MAO B to an active moiety, which binds irreversibly at the active site of the enzyme's cofactor FAD (flavin adenine dinucleotide) molecule. This prevents the oxidative deamination of catecholamines and serotonin by MAO B, and leads to an increase in these neurotransmitters' activities resulting in improved motor function. In addition, this agent may inhibit re-uptake of dopamine by the neuron and prolong dopamine activity.
A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl.
See also: Selegiline (has active moiety).
A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl.
See also: Selegiline (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
14611-52-0
VCID:
VC0003042
InChI:
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1
SMILES:
CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Molecular Formula:
C13H18ClN
Molecular Weight:
223.74 g/mol
Selegiline hydrochloride
CAS No.: 14611-52-0
Cat. No.: VC0003042
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Selegiline Hydrochloride is the hydrochloride salt form of selegiline, a levorotatory acetylenic derivative of phenethylamine with antiparkinsonian effect. As a selective monoamine oxidase (MAO) inhibitor, selegiline has the greatest affinity for type B MAO, found mainly in the brain. Selegiline is converted by MAO B to an active moiety, which binds irreversibly at the active site of the enzyme's cofactor FAD (flavin adenine dinucleotide) molecule. This prevents the oxidative deamination of catecholamines and serotonin by MAO B, and leads to an increase in these neurotransmitters' activities resulting in improved motor function. In addition, this agent may inhibit re-uptake of dopamine by the neuron and prolong dopamine activity. A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl. See also: Selegiline (has active moiety). |
|---|---|
| CAS No. | 14611-52-0 |
| Molecular Formula | C13H18ClN |
| Molecular Weight | 223.74 g/mol |
| IUPAC Name | (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1 |
| Standard InChI Key | IYETZZCWLLUHIJ-UTONKHPSSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl |
| SMILES | CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
| Canonical SMILES | CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
| Appearance | Solid powder |
| Colorform | Crystals |
| Melting Point | 141-142 °C |
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